

22-Beta-Acetoxyglycyrrhizin CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 22-Beta-Acetoxyglycyrrhizin

Cat. No.: B15139451

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22-Beta-Acetoxyglycyrrhizin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Beta-Acetoxyglycyrrhizin, a natural triterpenoid saponin derived from the roots of Glycyrrhiza species, is a significant bioactive compound with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, analytical data, and biological activities. Detailed experimental protocols for its isolation and analysis are presented, alongside insights into its metabolic fate. Furthermore, this document elucidates the compound's potential mechanism of action through the modulation of key inflammatory signaling pathways, offering a foundation for future research and drug development endeavors.

Chemical and Physical Properties

22-Beta-Acetoxyglycyrrhizin is a derivative of glycyrrhizin, distinguished by the presence of an acetoxy group at the C-22 β position of the oleanane skeleton. This structural modification is believed to influence its physicochemical properties and biological activities.

Property	Value	Reference
CAS Number	938042-17-2	[1]
Molecular Formula	C44H64O18	[1]
Molecular Weight	880.97 g/mol	
IUPAC Name	(3 β ,20 β)-22 β -(Acetyloxy)-3-(β -D-glucopyranuronosyloxy)-11-oxo-olean-12-en-29-oic acid	
Compound Type	Triterpenoid Saponin	
Source	Glycyrrhiza uralensis, Glycyrrhiza glabra	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Pyridine, Methanol, Ethanol.	
Storage	Store at 2°C - 8°C in a well-closed container.	[2]

Analytical Data

Spectroscopic Data

The structural elucidation of **22-Beta-Acetoxyglycyrrhizin** has been achieved through a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H -NMR spectrum reveals characteristic signals for the triterpenoid saponin structure, including anomeric protons of the two glucuronic acid moieties, an olefinic proton at C-12, and eight methyl group singlets. The presence of a sharp singlet in the upfield region confirms the acetyl group. The ^{13}C -NMR spectrum provides data for all 44 carbon atoms. Detailed analysis of 2D-NMR spectra, such as ROESY, has been crucial in establishing the stereochemistry, including the β -orientation of the acetoxy group at C-22.[3]

- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to confirm the molecular formula. Tandem MS (MS/MS) experiments show characteristic fragmentation patterns, including the sequential loss of the sugar units and the acetyl group.[\[3\]](#)
- **Ultraviolet (UV) Spectroscopy:** In methanol, **22-Beta-Acetoxyglycyrrhizin** exhibits a strong absorption maximum (λ_{max}) around 250 nm, which is characteristic of the α,β -unsaturated ketone system in ring C of the oleanane skeleton.[\[3\]](#)
- **Infrared (IR) Spectroscopy:** The IR spectrum displays key absorption bands for hydroxyl groups (around 3400 cm^{-1}), as well as ester and carboxylic acid carbonyl groups.[\[3\]](#)

Experimental Protocols

Isolation from *Glycyrrhiza uralensis*

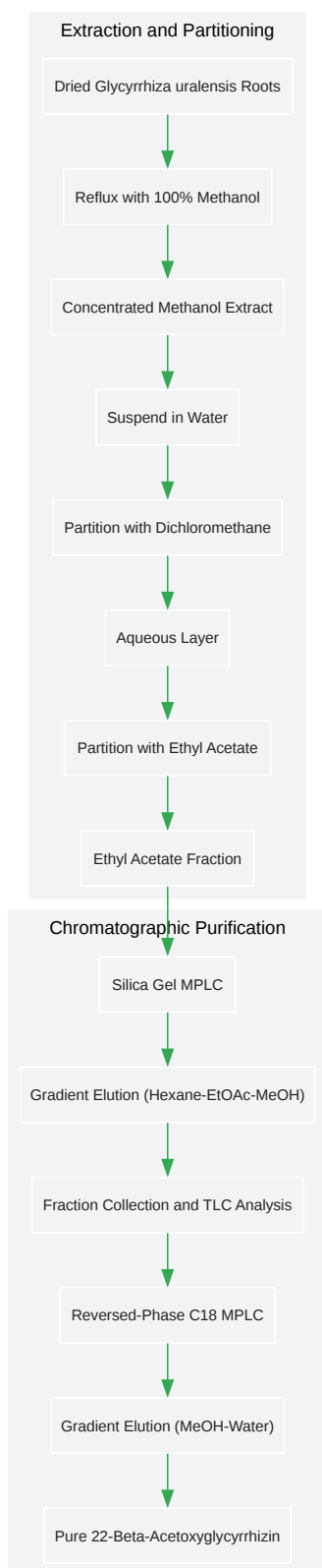
The following is a general protocol for the extraction and isolation of triterpenoid saponins from *Glycyrrhiza uralensis*, which can be adapted for the specific purification of **22-Beta-Acetoxyglycyrrhizin**.

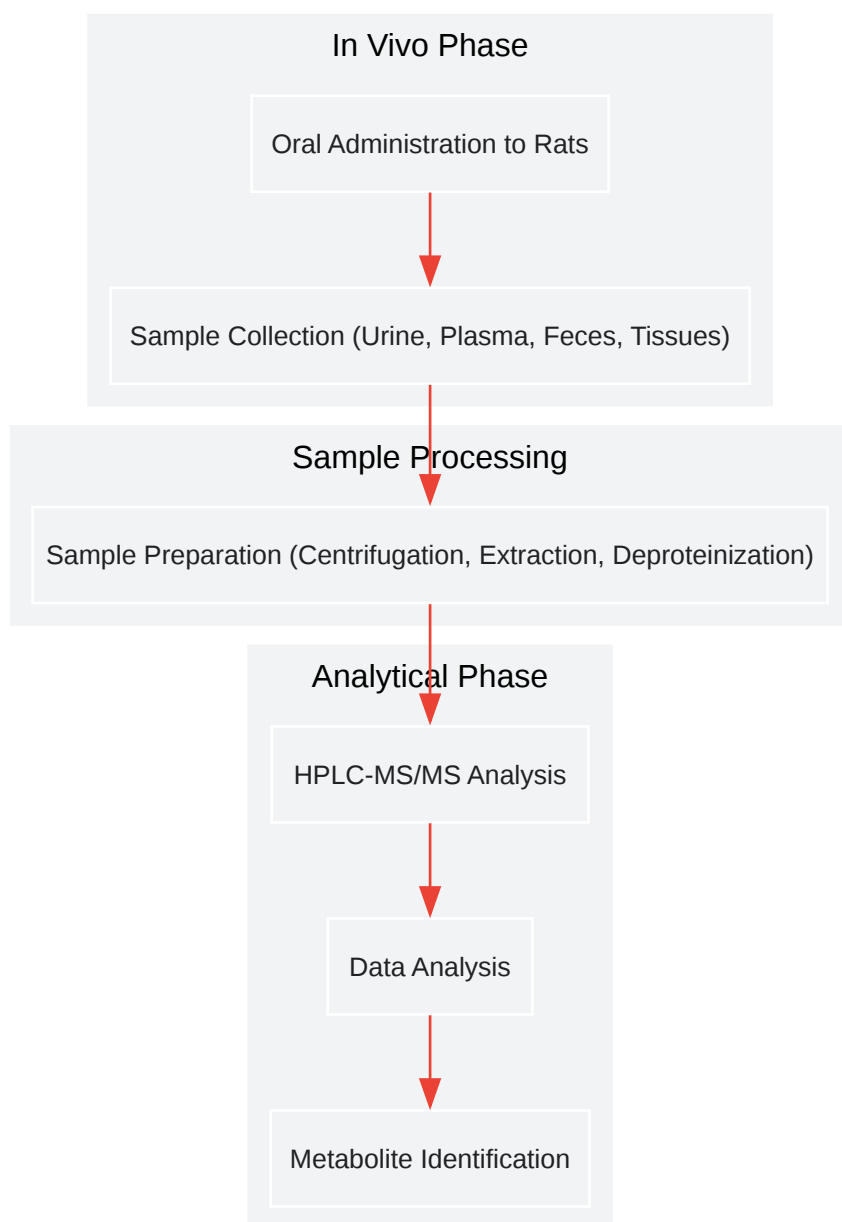
Protocol:

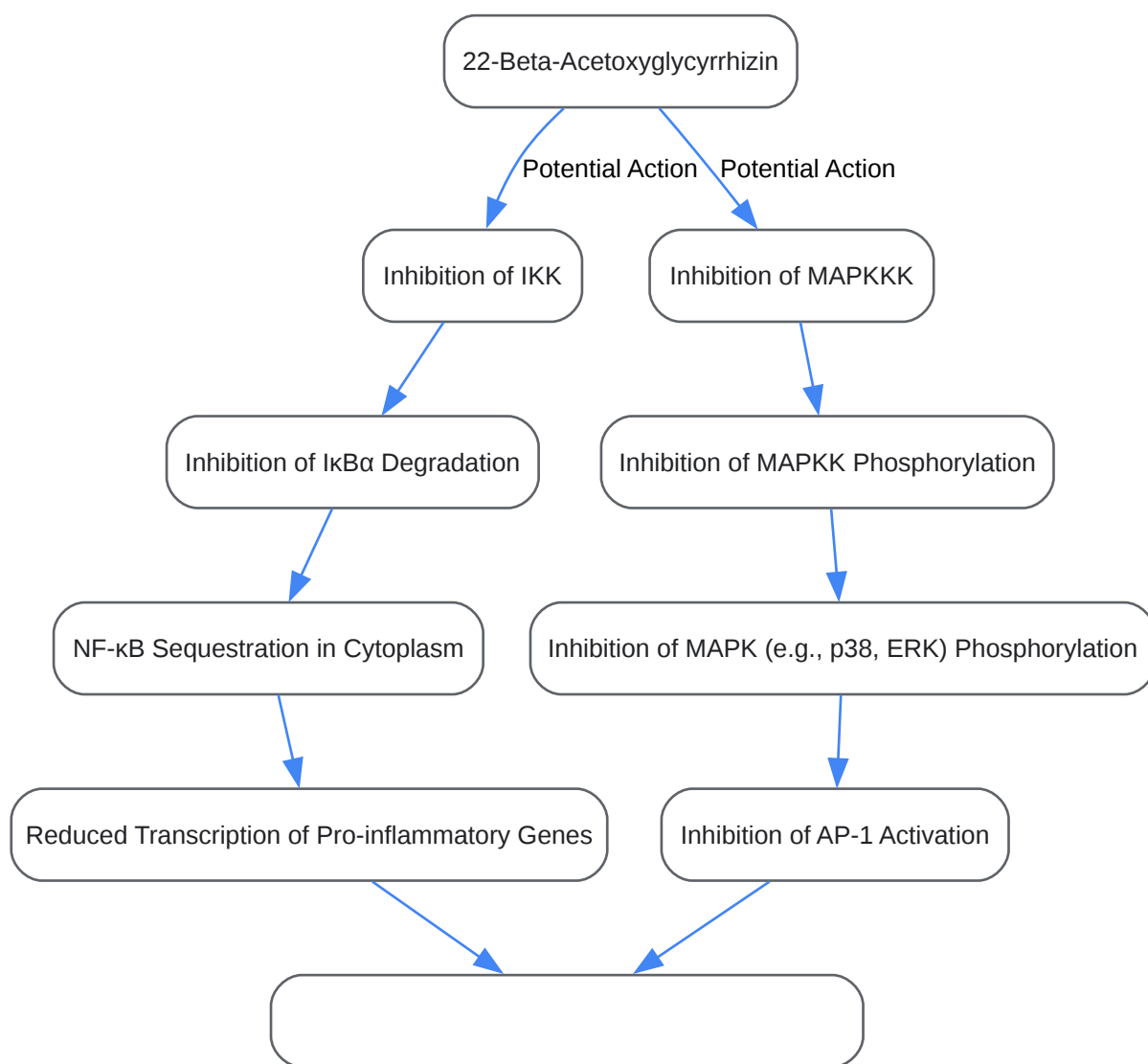
- **Extraction:**
 - Dried roots of *G. uralensis* (4.2 kg) are extracted with 100% methanol (3 x 15 L) under reflux.[\[4\]](#)
 - The methanol extract is concentrated under reduced pressure.[\[4\]](#)
- **Partitioning:**
 - The concentrated extract is suspended in distilled water and partitioned with dichloromethane (CH_2Cl_2) to remove nonpolar compounds.[\[4\]](#)
 - The aqueous layer is then partitioned with ethyl acetate (EtOAc). The EtOAc fraction (137.0 g) is collected and evaporated to dryness.[\[4\]](#)
- **Chromatographic Purification:**

- The EtOAc extract is subjected to Medium Pressure Liquid Chromatography (MPLC) on a silica gel column.^[4]
- A gradient elution system of hexane-EtOAc-MeOH is employed to separate different fractions. For instance, a gradient of 11–22% EtOAc-MeOH (1:0.1, v/v) in hexane can be used.^[4]
- Fractions are monitored by Thin Layer Chromatography (TLC), and those containing the target compound are combined.
- Further purification can be achieved using a C18 reversed-phase column with a MeOH-Water gradient (e.g., 33–80% MeOH).^[4]

Experimental Workflow for Isolation:







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References

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- To cite this document: BenchChem. [22-Beta-Acetoxyglycyrrhizin CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139451#22-beta-acetoxyglycyrrhizin-cas-number-and-molecular-formula]

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